molecular formula C14H18ClNO2 B2414387 6-Methylspiro[chroman-2,4'-piperidin]-4-one hcl CAS No. 753424-31-6

6-Methylspiro[chroman-2,4'-piperidin]-4-one hcl

Cat. No.: B2414387
CAS No.: 753424-31-6
M. Wt: 267.75
InChI Key: DUWQHAVJJSVADK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylspiro[chroman-2,4’-piperidin]-4-one hydrochloride is a chemical compound with the molecular formula C14H18ClNO It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylspiro[chroman-2,4’-piperidin]-4-one hydrochloride typically involves the reaction of chroman derivatives with piperidine under specific conditions. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched products . The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures for handling and storage.

Chemical Reactions Analysis

Types of Reactions

6-Methylspiro[chroman-2,4’-piperidin]-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to ensure the desired reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methylspiro[chroman-2,4’-piperidin]-4-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Methylspiro[chroman-2,4’-piperidin]-4-one hydrochloride involves its interaction with specific molecular targets. These interactions can affect various pathways in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methylspiro[chromene-2,4’-piperidine] hydrochloride
  • 7-Methylspiro[chromene-2,4’-piperidine] hydrochloride
  • 6-Chlorospiro[chromane-2,4’-piperidine] hydrochloride

Uniqueness

6-Methylspiro[chroman-2,4’-piperidin]-4-one hydrochloride is unique due to its specific spiro structure and the presence of a methyl group at the 6-position. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

6-methylspiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2.ClH/c1-10-2-3-13-11(8-10)12(16)9-14(17-13)4-6-15-7-5-14;/h2-3,8,15H,4-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWQHAVJJSVADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3(CCNCC3)CC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.